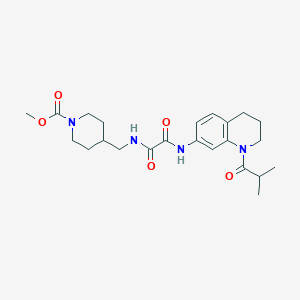

Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (hereafter referred to by its full IUPAC name) is a structurally complex small molecule featuring a tetrahydroquinoline core linked to a piperidine moiety via an oxoacetamido-methyl bridge. The tetrahydroquinoline scaffold is substituted with an isobutyryl group at the 1-position, while the piperidine ring is functionalized with a methyl carboxylate group.

Properties

IUPAC Name |

methyl 4-[[[2-[[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O5/c1-15(2)22(30)27-10-4-5-17-6-7-18(13-19(17)27)25-21(29)20(28)24-14-16-8-11-26(12-9-16)23(31)32-3/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZQUOFETCMNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Similarity

The compound’s structural complexity necessitates comparisons with analogues sharing key motifs:

- Tetrahydroquinoline derivatives: Compounds like 1-acetyl-7-amino-1,2,3,4-tetrahydroquinoline and 7-(2-oxoacetamido)-1-isobutyryl-tetrahydroquinoline share the tetrahydroquinoline core but lack the piperidine-carboxylate extension.

- Piperidine-containing molecules: Analogues such as methyl 4-(aminomethyl)piperidine-1-carboxylate retain the piperidine-carboxylate group but lack the tetrahydroquinoline moiety.

Molecular similarity metrics (e.g., Tanimoto and Dice indices) quantify structural overlap. For example:

| Compound Name | Tanimoto (MACCS) | Dice (Morgan) |

|---|---|---|

| Target compound | 1.00 | 1.00 |

| 1-Isobutyryl-7-amino-tetrahydroquinoline | 0.65 | 0.72 |

| Methyl 4-(aminomethyl)piperidine-1-carboxylate | 0.48 | 0.55 |

Bioactivity and Functional Comparisons

While explicit bioactivity data for the target compound is unavailable, structurally related tetrahydroquinoline derivatives exhibit:

- Kinase inhibition: IC50 values in the nanomolar range for kinases like EGFR and VEGFR.

- Protease modulation : Antiparasitic activity against Plasmodium falciparum.

In contrast, piperidine-carboxylate analogues often serve as solubility-enhancing groups or pharmacokinetic modifiers rather than primary pharmacophores. This suggests the target compound’s bioactivity is likely driven by its tetrahydroquinoline core.

Physicochemical Properties

Key properties inferred from structural features:

| Property | Target Compound | 1-Isobutyryl-tetrahydroquinoline | Piperidine-carboxylate |

|---|---|---|---|

| Molecular weight (g/mol) | ~500 | ~300 | ~180 |

| LogP | ~2.5 | ~3.0 | ~0.5 |

| Solubility (mg/mL) | <0.1 | <0.1 | >10 |

The piperidine-carboxylate group likely improves aqueous solubility compared to unmodified tetrahydroquinolines, though the bulky isobutyryl group may counterbalance this effect.

Caveats in Structural Similarity Analysis

Despite computational similarity metrics, critical limitations exist:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.